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Compound of Interest

Compound Name: TRAP-14

Cat. No.: B165488 Get Quote

Official Designation: Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) Aliases:

Heat Shock Protein 75 kDa (HSP75), HSP90L[1][2][3] Note on Nomenclature: The designation

"TRAP-14" is not standard in scientific literature. This guide focuses on TRAP1, a well-

characterized mitochondrial chaperone and member of the Heat Shock Protein 90 (HSP90)

family, which is the likely protein of interest.[1][2][3][4]

This technical whitepaper offers an in-depth exploration of the known protein isoforms and

genetic variants of human TRAP1. It is designed for researchers, scientists, and drug

development professionals seeking detailed molecular and functional information.

Known Isoforms of TRAP1
The human TRAP1 gene, situated on chromosome 16p13, comprises 18 exons and gives rise

to multiple protein isoforms through the mechanism of alternative splicing.[5][6] While

numerous transcript variants are cataloged in genomic databases, two primary protein isoforms

are documented in the UniProt protein knowledgebase.

Table 1: Summary of Characterized Human TRAP1 Protein Isoforms

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b165488?utm_src=pdf-interest
https://www.uniprot.org/uniprotkb/Q12931/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC2408860/
https://www.ncbi.nlm.nih.gov/gtr/genes/10131/
https://www.benchchem.com/product/b165488?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/Q12931/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC2408860/
https://www.ncbi.nlm.nih.gov/gtr/genes/10131/
https://www.oncotarget.com/article/15659/text/
https://atlasgeneticsoncology.org/gene/42692/trap1-(tnf-receptor-associated-protein-1)
https://e-century.us/files/ajcr/2/2/ajcr0000108.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isoform
Identifier

UniProt
Accession

Description
Length (Amino
Acids)

Molecular
Mass (Da)

Isoform 1

(Canonical)
Q12931-1

This is the

principal and

most studied

form of the

protein. It

contains all

functional

domains: an N-

terminal

mitochondrial

targeting

sequence, a

central ATPase

domain, and a C-

terminal HSP90-

like domain for

chaperone

activity.[1][5][6]

704 80,110

Isoform 2 Q12931-2

A shorter isoform

produced by

alternative

splicing, resulting

in a truncated

sequence.

674 77,226

Data compiled from the UniProt database.[1]

The Ensembl genome browser further details up to 23 distinct transcript variants for the TRAP1

gene, indicating a high degree of transcriptional complexity that may translate to additional,

uncharacterized protein isoforms.[7]

Clinically Relevant Genetic Variants of TRAP1
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Genetic variations within the TRAP1 gene, particularly single nucleotide polymorphisms

(SNPs), have been linked to a spectrum of human diseases and clinical phenotypes. These

variants can alter the protein's stability, chaperone function, or interactions, thereby impacting

mitochondrial health.

Table 2: Selected Genetic Variants of Human TRAP1 and Clinical Associations

Variant Identifier
(dbSNP)

Amino Acid
Change

Gene Region
Associated
Conditions and
Phenotypes

rs3778333 p.Ile253Val ATPase Domain

Linked to a cluster of

chronic functional

symptoms, including

pain, fatigue, and

gastrointestinal

dysmotility.[8]

rs13926 p.Arg307Gly Exon 9

Identified as a risk

factor for major

depression.[5]

rs1136948 p.Asp395Glu Exon 11
Also associated with

major depression.[5]

Not Specified p.Arg128His Not Specified

Implicated in

autoinflammatory

phenotypes, believed

to act by increasing

mitochondrial reactive

oxygen species

(mROS) production.[9]

rs2108430 (Intronic) Intron 3

Associated with an

increased risk for

schizophrenia and

major depression.[5]

rs6500552 (Intronic) Intron 1
Linked to bipolar

disorders.[5]
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The functional impact of these variants, especially those within the ATPase domain, can disrupt

TRAP1's ability to regulate cellular stress responses and maintain mitochondrial homeostasis.

[8][9][10]

Core Signaling Pathways Modulated by TRAP1
TRAP1 is a pivotal node in cellular signaling, governing mitochondrial metabolism, cell survival,

and stress responses. Its functions are critical in both normal physiology and pathological

states like cancer and neurodegeneration.

Regulation of Mitochondrial Bioenergetics and the
Warburg Effect
In cancer cells, TRAP1 is a key driver of the metabolic shift towards aerobic glycolysis, a

hallmark known as the Warburg effect. It actively suppresses oxidative phosphorylation

(OXPHOS) by directly inhibiting subunits of the electron transport chain (ETC), such as

Succinate Dehydrogenase (Complex II).[11][12][13] This metabolic reprogramming supports

rapid cell proliferation.
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Caption: TRAP1-mediated switch to aerobic glycolysis.

Anti-Apoptotic Function via Permeability Transition Pore
Regulation
TRAP1 is a potent inhibitor of the intrinsic apoptotic pathway. It exerts its pro-survival function

by preventing the opening of the mitochondrial permeability transition pore (PTP), a critical step

that leads to mitochondrial swelling and the release of apoptotic factors like cytochrome c.[5]

[11] This is achieved, in part, through its direct inhibition of Cyclophilin D (CypD), a key PTP

regulator.
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Caption: TRAP1's role in the inhibition of apoptosis.

Neuroprotection in the PINK1-TRAP1 Signaling Axis
Within the context of neurobiology, TRAP1 functions as a critical downstream effector of the

PTEN-induced kinase 1 (PINK1). Phosphorylation of TRAP1 by PINK1 is essential for its ability

to protect cells, particularly neurons, from oxidative stress-induced cell death.[5] Dysregulation

of this pathway is implicated in the pathogenesis of Parkinson's disease.

PINK1 Kinase TRAP1Phosphorylates Phosphorylated
TRAP1

Neuroprotection
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Caption: The PINK1-TRAP1 neuroprotective pathway.

Key Experimental Protocols for TRAP1 Investigation
A multi-faceted approach is required to study TRAP1's isoforms, variants, and functions,

integrating techniques from molecular biology, biochemistry, and cell biology.

Analysis of TRAP1 Isoform Expression
Methodology: Western Blotting This is the standard method for detecting and quantifying

TRAP1 protein levels.

Lysate Preparation: Extract total protein from cells or tissues using RIPA buffer or perform

mitochondrial isolation for compartment-specific analysis. Always include protease and

phosphatase inhibitor cocktails.

Protein Quantification: Use a BCA or similar protein assay to normalize the amount of protein

loaded for each sample.

Gel Electrophoresis: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide

gel to resolve different isoforms by size.

Membrane Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF)

membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in

TBST. Incubate with a validated primary antibody against TRAP1 overnight at 4°C. After

washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate

and quantify their intensity using densitometry software. Normalize to a loading control (e.g.,

α-tubulin for whole-cell lysates or VDAC for mitochondrial fractions).

Identification and Verification of Genetic Variants
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Methodology: PCR Amplification and Sanger Sequencing This workflow is the gold standard for

confirming specific genetic variants.

DNA Isolation: Extract high-quality genomic DNA from patient-derived samples (e.g., blood

leukocytes, tissue biopsies).

Primer Design: Design oligonucleotide primers to flank the specific exon or intronic region of

the TRAP1 gene containing the suspected variant.

PCR Amplification: Perform polymerase chain reaction (PCR) to amplify the target DNA

segment.[9]

Sequencing: Purify the PCR product and subject it to bidirectional Sanger sequencing.

Data Analysis: Align the resulting DNA sequence chromatograms with the human TRAP1

reference sequence (NCBI Gene ID: 10131) to confirm the presence and nature of the

variant.[10]

Functional Assessment of Mitochondrial Respiration
Methodology: Extracellular Flux (Seahorse) Analysis This technology provides real-time

measurements of cellular metabolism, allowing for a direct functional assessment of TRAP1's

impact on mitochondrial respiration.

Cell Culture: Seed experimental cells (e.g., wild-type vs. TRAP1-knockout, or cells

expressing a specific variant) in a Seahorse XF cell culture microplate.

Assay Setup: On the day of the assay, replace the culture medium with a specialized,

unbuffered assay medium. Load a sensor cartridge with sequential injections of compounds

for a "Mitochondrial Stress Test": oligomycin (an ATP synthase inhibitor), FCCP (a

protonophore that uncouples the mitochondrial inner membrane), and a mixture of rotenone

and antimycin A (Complex I and III inhibitors).[12]

Measurement: The Seahorse XF Analyzer measures the Oxygen Consumption Rate (OCR)

and Extracellular Acidification Rate (ECAR) before and after each compound injection.[12]
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Parameter Calculation: From the OCR profile, key parameters of mitochondrial function are

calculated, including basal respiration, ATP-linked respiration, maximal respiratory capacity,

and spare respiratory capacity. These parameters reveal the functional consequences of

altered TRAP1 expression or activity.

Phase 1: Preparation

Phase 2: Real-Time Measurement

Phase 3: Data Analysis

1. Seed Cells into
XF Microplate

2. Hydrate Sensor &
Prepare Assay Medium

3. Load Inhibitors into
Injection Ports

4. Execute Assay in
Seahorse Analyzer

Measure OCR & ECAR

5. Analyze Kinetic Data

Calculate Key Parameters:
Basal Respiration, ATP Production,

Maximal Respiration
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Caption: Standard workflow for Seahorse XF analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unraveling TRAP1: A Technical Guide to Its Known
Isoforms and Variants]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165488#known-isoforms-and-variants-of-trap-14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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